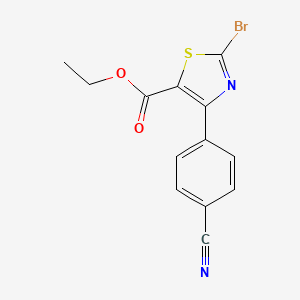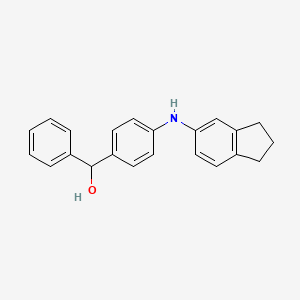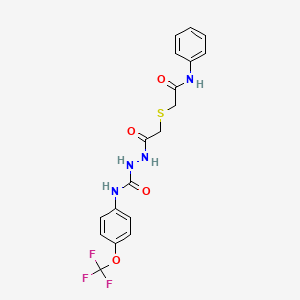
2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenylamino group, a trifluoromethoxyphenyl group, and a hydrazinecarboxamide moiety, making it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the reaction of 2-oxo-2-(phenylamino)ethyl chloride with thioglycolic acid to form the thioester intermediate. This intermediate is then reacted with 4-(trifluoromethoxy)phenylhydrazine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and targets involved are still under investigation, but its unique structure suggests it could interact with multiple biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-Oxo-2-(phenylamino)ethyl)thio)acetic acid
- 2-((2-Oxo-2-(3-pyridylamino)ethyl)thio)acetic acid
Uniqueness
Compared to similar compounds, 2-(2-((2-Oxo-2-(phenylamino)ethyl)thio)acetyl)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide stands out due to the presence of the trifluoromethoxyphenyl group, which can enhance its chemical stability and biological activity. This unique feature may make it more effective in certain applications, such as drug development or material science.
Propiedades
Fórmula molecular |
C18H17F3N4O4S |
|---|---|
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
2-[2-oxo-2-[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinyl]ethyl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C18H17F3N4O4S/c19-18(20,21)29-14-8-6-13(7-9-14)23-17(28)25-24-16(27)11-30-10-15(26)22-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,26)(H,24,27)(H2,23,25,28) |
Clave InChI |
MDITYADYWPJPGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B13087602.png)
![Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B13087611.png)

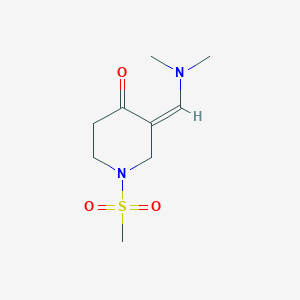
![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)
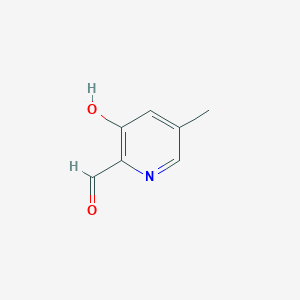
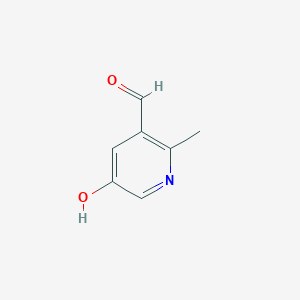
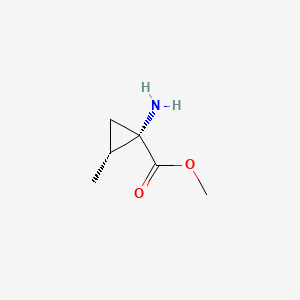
![3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13087666.png)


